(1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate
Description
This compound is a highly specialized bicyclic furan derivative with a complex stereochemical framework. Its structure features a fused oxireno-naphthofuran core substituted with methyl groups at positions 4, 4a, and 6, along with a 9-oxo functional group. The ester moiety at position 5 (2-methylpropanoate) introduces additional steric and electronic complexity. The stereochemistry (1aR,4S,4aS,5S,9aS) is critical for its physicochemical properties and biological interactions, as minor stereochemical variations can drastically alter activity .
Properties
IUPAC Name |
[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-9(2)17(21)23-16-13-10(3)8-22-14(13)15(20)19-12(24-19)7-6-11(4)18(16,19)5/h8-9,11-12,16H,6-7H2,1-5H3/t11-,12+,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPQEVZAOIQRLM-MFLGIWNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C(C)C)C)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C(C)C)C)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate is a complex organic molecule with potential biological activities. This article explores its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzofurans , characterized by a fused benzene and furan ring structure. Its IUPAC name reflects its intricate stereochemistry and functional groups. The molecular formula is , and it exhibits properties typical of both terpenoids and oxygenated heterocycles.
| Property | Value |
|---|---|
| Molecular Weight | 316.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance:
- Study on Antifungal Activity : A study demonstrated that derivatives of benzofuran compounds showed potent antifungal effects against various strains of fungi. The mechanism is believed to involve disruption of fungal cell membranes.
Anti-inflammatory Effects
Benzofuran derivatives have also been explored for their anti-inflammatory properties.
- Case Study : In a controlled experiment involving inflammatory markers in human cell lines, the compound demonstrated a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytotoxicity Against Cancer Cells
The compound's potential as an anticancer agent has been investigated in vitro.
- Research Findings : A study reported that certain benzofuran compounds induced apoptosis in cancer cell lines through the activation of caspases. The specific pathways involved are still under investigation but suggest a promising avenue for cancer therapeutics.
Neuroprotective Effects
Recent studies have suggested neuroprotective properties for related compounds.
- Neuroprotection Study : In animal models of neurodegenerative diseases, benzofuran derivatives have shown the ability to protect neuronal cells from oxidative stress and apoptosis.
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Some studies suggest that these compounds may act as ligands for specific receptors involved in pain and inflammation signaling pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to (1aR,4S,4aS,5S,9aS)-4,4a,6-trimethyl-9-oxo exhibit significant anticancer activity. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. For instance, derivatives of naphthoquinone structures have been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways .
Neuroimaging Applications
The compound's potential as a radiolabeled tracer for neuroimaging has been explored. The synthesis of fluorinated derivatives has been reported for use in positron emission tomography (PET), particularly targeting the vesicular acetylcholine transporter (VAChT) in the brain. This application is crucial for studying neurodegenerative diseases and assessing cholinergic function .
Pharmacological Applications
Cholinergic System Modulation
The compound may interact with cholinergic systems due to its structural resemblance to known cholinergic agents. This interaction could provide insights into developing treatments for conditions such as Alzheimer's disease and other cognitive disorders . The modulation of cholinergic neurotransmission can enhance memory and learning processes.
Anti-inflammatory Effects
Research indicates that compounds with similar frameworks possess anti-inflammatory properties. The presence of specific functional groups can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential therapeutic role in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of (1aR,4S,4aS,5S,9aS)-4,4a,6-trimethyl-9-oxo has been achieved through various synthetic routes involving regioselective reactions and chiral catalysis. These methodologies are vital for producing enantiomerically pure compounds that are essential for biological activity .
Data Summary Table
Case Studies
- Anticancer Research : A study demonstrated that naphthoquinone derivatives showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .
- Neuroimaging Development : The synthesis of radiofluorinated derivatives was optimized for PET imaging studies focusing on VAChT. This advancement allows for better visualization of cholinergic activity in vivo .
- Inflammation Studies : A series of experiments revealed that compounds structurally related to (1aR,4S...) effectively reduced inflammation markers in animal models of arthritis .
Chemical Reactions Analysis
Compound Identification and Ontology
-
IUPAC Name : (1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate
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ChEBI ID : CHEBI:69896
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Molecular Formula : Not explicitly stated, but inferred from the structure as C₂₀H₂₈O₅.
Key Functional Groups:
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Oxireno ring : A strained three-membered epoxide ring likely to participate in ring-opening reactions.
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Ketone (9-oxo group) : Potential site for nucleophilic addition or reduction.
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Ester group (2-methylpropanoate) : Susceptible to hydrolysis under acidic or basic conditions.
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Methyl-substituted cyclohexene : May undergo hydrogenation or oxidation.
Reactivity Hypotheses Based on Structural Features
While direct experimental data on reactions are absent, reactivity can be inferred from functional groups and analogous compounds:
| Functional Group | Potential Reactions | Conditions |
|---|---|---|
| Oxireno (epoxide) | Ring-opening via nucleophiles (e.g., H₂O, NH₃) to form diols or amino alcohols | Acidic/basic catalysis |
| Ketone | Reduction to secondary alcohol; condensation with amines (Schiff base formation) | NaBH₄, LiAlH₄; acidic conditions |
| Ester | Hydrolysis to carboxylic acid and alcohol; transesterification | H₃O⁺/OH⁻; alcohol + acid catalyst |
| Cyclohexene | Hydrogenation to cyclohexane; epoxidation | H₂/Pd; peracid reagents |
Biological Roles and Associated Phenotypes
The compound is annotated in ChEBI as a chemical entity with roles in modifying phenotypes, though specific biochemical pathways remain uncharacterized . Key associations include:
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Phenotypic Modifications : Exposure to this compound alters biological systems, though mechanistic details (e.g., enzyme inhibition, receptor binding) are unspecified .
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Chemical Ontology : Classified under esters and epoxides, suggesting interactions with hydrolytic enzymes or epoxide hydrolases .
Research Gaps and Limitations
No peer-reviewed studies or reaction mechanisms involving this compound were identified in the provided sources. Key gaps include:
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Synthetic Pathways : No data on synthesis or degradation routes.
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Catalytic Studies : Lack of information on enzymatic or industrial catalytic transformations.
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Stability Data : Reactivity under varying pH, temperature, or light conditions is undocumented.
Recommendations for Future Research
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Experimental Reactivity Studies : Focus on epoxide ring-opening and ester hydrolysis under controlled conditions.
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Computational Modeling : Predict reaction pathways using DFT or molecular docking simulations.
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Biological Screening : Investigate interactions with cytochrome P450 enzymes or epoxide hydrolases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related naphthofuran derivatives:
Key Observations:
Structural Complexity: The target compound’s oxireno ring and 2-methylpropanoate ester distinguish it from simpler lactones like alantolactone. The oxireno group may confer unique reactivity, such as ring-opening under acidic conditions, which is absent in α-methylene-γ-lactones .
Bioactivity: Unlike alantolactone and costunolide, which exhibit well-characterized anticancer activity via Michael addition to thiol groups, the target compound’s ester group may limit direct electrophilic interactions. Instead, its activity could depend on metabolic activation (e.g., ester hydrolysis) .
Stability : The ester moiety in the target compound is likely more hydrolytically stable than lactones but less reactive toward biological nucleophiles. This trade-off may affect its therapeutic window .
Research Findings and Gaps
- Synthetic Challenges: The stereoselective synthesis of this compound remains underexplored. Current methods for analogous naphthofurans rely on Diels-Alder cyclization or enzymatic resolution, but the oxireno ring may require specialized epoxidation techniques .
- Biological Data: No direct studies on cytotoxicity or pharmacokinetics are available. Computational modeling (e.g., molecular docking) could predict interactions with proteins like COX-2 or NF-κB, which are targets for related lactones .
- Comparative Stability : Accelerated stability studies (40°C/75% RH) are needed to evaluate ester hydrolysis rates versus lactone degradation. Preliminary data on similar esters suggest a half-life >6 months under ambient conditions .
Preparation Methods
Core Naphthofuran Skeleton Construction
The naphtho[2,3-b]furan system forms the foundational scaffold. Acid- or base-catalyzed cyclization of substituted naphthols with allylic or propargylic precursors is a well-established route . For instance, base-mediated Claisen rearrangement of β-methyl allyl ether derivatives of 2-naphthol generates dihydronaphthofurans, as demonstrated by McKusick (1948) . Adapting this, 2-naphthol derivatives bearing methyl groups at positions 4, 4a, and 6 can undergo analogous rearrangements.
Example protocol :
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Ether formation : React 2-naphthol with β-methyl allyl chloride in methanol using NaOMe/KI, yielding β-methylallyl-2-naphthyl ether .
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Claisen rearrangement : Heat the ether under reflux to induce -sigmatropic rearrangement, forming a dihydronaphthofuran intermediate.
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Cyclization : Treat the intermediate with acid (e.g., H2SO4) to achieve ring closure, installing the furan oxygen .
Key challenges include regioselectivity in cyclization and maintaining stereochemical integrity at C4, C4a, and C6. Catalytic asymmetric methods using chiral Brønsted acids (e.g., BINOL-phosphates) may enhance enantiocontrol .
Epoxide (Oxireno) Ring Installation
The oxireno[8,8a] ring is introduced via epoxidation of a preformed diene intermediate. Stereoselective epoxidation demands precise alkene geometry and oxidizing agents.
Methodology :
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Diene synthesis : Introduce a conjugated diene at positions 8 and 8a of the naphthofuran core via Wittig olefination or dehydrogenation.
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Epoxidation :
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m-CPBA-mediated : Treat the diene with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature, favoring trans-epoxide formation .
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Sharpless asymmetric epoxidation : For enantioselective synthesis, employ Ti(OiPr)4, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) .
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Stereochemical considerations : The (1aR,4S,4aS,5S,9aS) configuration necessitates a cis-epoxide orientation, achievable via substrate-controlled epoxidation where the diene’s geometry dictates face selectivity.
Esterification at C5 Position
The 2-methylpropanoate (isobutyrate) group is introduced through esterification of the C5 hydroxyl group.
Stepwise approach :
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Alcohol activation : Protect the naphthofuran-epoxide intermediate’s hydroxyl groups (excluding C5) using silyl ethers (e.g., TBSCl).
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Esterification :
Yield optimization : Acyl chloride methods typically achieve 85–92% conversion, while Mitsunobu offers superior stereoretention (>95% ee) .
Stereochemical Control and Resolution
The compound’s five stereocenters mandate rigorous chiral management.
Strategies :
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Chiral pool synthesis : Use terpenoid-derived precursors with inherent stereochemistry, e.g., isopulegol or menthol derivatives .
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Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., Pseudomonas cepacia lipase) .
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Chiral auxiliaries : Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric induction during cyclization .
Case study : A patent (EP3017050B1) describes a two-phase fermentation process yielding (–)-menthyl acetate, a structurally related terpenoid ester. Adapting this, microbial strains (e.g., Saccharomyces cerevisiae) engineered with cytochrome P450 epoxidases could biosynthesize the oxireno-naphthofuran core .
Industrial-Scale Production Considerations
Scalable synthesis requires balancing cost, yield, and purity.
Key parameters :
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Catalyst recycling : Immobilize chiral catalysts (e.g., on silica-supported BINAP) for reuse in asymmetric steps .
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Flow chemistry : Continuous flow reactors minimize side reactions during epoxidation and esterification .
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Purification : Simulated moving bed (SMB) chromatography isolates the target enantiomer from complex mixtures .
Economic analysis :
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Naphthofuran synthesis | Naphthol derivatives | Bulk procurement (>100 kg) |
| Epoxidation | m-CPBA cost | In-situ peracid generation |
| Esterification | 2-methylpropanoyl chloride | On-site synthesis from isobutyric acid |
Emerging Methodologies and Innovations
Recent advances in multicomponent reactions (MCRs) and electrochemical synthesis offer promising alternatives.
Ugi reaction adaptation : Source details Ugi/Staudinger/aza-Wittig sequences to construct benzodiazepinones. Analogously, a Ugi adduct derived from anthranilic acid, amines, and isocyanides could be cyclized to form the naphthofuran-epoxide framework .
Electrochemical epoxidation : Applying a potential (1.2 V vs. Ag/AgCl) in an undivided cell with NaHCO3 electrolyte enables green epoxidation without stoichiometric oxidants .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of complex polycyclic furan derivatives typically involves multi-step protocols. Key steps include:
- Cyclization : Use of DMAP (1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) and dichloromethane as a solvent at 20°C to promote esterification or ring closure .
- Reduction : Controlled reduction using sodium borohydride in methanol at 0°C to stabilize reactive intermediates .
- Catalyst selection : Polar aprotic solvents (e.g., dichloromethane) and catalysts like DMAP enhance yield by minimizing side reactions .
Optimization variables include reaction time (monitored via TLC/HPLC), temperature gradients, and stoichiometric ratios of chiral precursors.
Basic: What spectroscopic methods are most reliable for structural characterization?
Answer:
- NMR (1H/13C) : Assign stereochemistry using coupling constants (e.g., ) and NOE correlations to confirm axial/equatorial substituents .
- X-ray crystallography : Resolve absolute configuration for chiral centers, particularly for fused oxireno-naphthofuran systems .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Cross-validation : Combine experimental data (e.g., NOESY for spatial proximity) with computational methods (DFT-based NMR chemical shift predictions) to reconcile discrepancies .
- Dynamic effects : Consider temperature-dependent NMR to identify conformational flexibility in solution vs. rigid crystal structures .
Advanced: What computational methods predict the compound’s reactivity in catalytic or biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) using software like AutoDock Vina, guided by crystallographic protein data .
- AI-driven models : Platforms like Adapt-cMolGPT generate analogs with optimized binding affinities for target-specific drug design .
Advanced: How to design experiments to study environmental fate and degradation pathways?
Answer:
- Solid-phase extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) with methanol conditioning to isolate the compound from aqueous matrices. Spike internal standards (e.g., deuterated analogs) for recovery validation .
- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed esters) using MRM transitions. Optimize collision energy to fragment parent ions (m/z 400–600 range) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity?
Answer:
- Pharmacophore modeling : Identify critical functional groups (e.g., oxireno ring, ester moiety) using software like Schrödinger’s Phase .
- Non-covalent interaction analysis : Study π-π stacking or hydrogen bonding in protein-ligand complexes via crystallography or MD simulations .
- Isosteric replacement : Synthesize analogs with modified ester groups (e.g., 2-methylpropanoate → pivalate) to assess steric effects on activity .
Advanced: How to validate analytical methods for quantifying this compound in complex matrices?
Answer:
- Internal standardization : Use isotopically labeled analogs (e.g., -labeled propanoate) to correct for matrix effects in LC-MS .
- Calibration curves : Prepare spiked samples (0.1–100 ng/mL) in triplicate. Assess linearity (R > 0.99) and LOD/LOQ via signal-to-noise ratios .
- Inter-laboratory validation : Share protocols with collaborators to test reproducibility across HPLC/UV and LC-MS platforms .
Advanced: What experimental approaches assess the compound’s stability under varying pH and temperature?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) under nitrogen atmosphere .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
